molecular formula C22H17N3O2 B11025047 N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B11025047
M. Wt: 355.4 g/mol
InChI Key: PDDGXWZKRHHETR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the pyridin-2-yl group can be done via nucleophilic substitution reactions.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens (chlorine, bromine), nitrating mixture (nitric acid and sulfuric acid).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine, known for its antimalarial activity.

    Pyridine Derivatives: Such as nicotinamide, a form of vitamin B3.

Uniqueness

N-(2-hydroxy-5-methylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical properties compared to other quinoline or pyridine derivatives.

Properties

Molecular Formula

C22H17N3O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H17N3O2/c1-14-9-10-21(26)20(12-14)25-22(27)16-13-19(18-8-4-5-11-23-18)24-17-7-3-2-6-15(16)17/h2-13,26H,1H3,(H,25,27)

InChI Key

PDDGXWZKRHHETR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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